3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

mTOR PI3K Kinase Selectivity

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS 54745-75-4) is a bicyclic heterocyclic compound, C13H17NO, featuring a constrained 8-oxa-3-azabicyclo[3.2.1]octane core with an N-benzyl substituent. This scaffold is a key morpholine isostere used in medicinal chemistry to enhance kinase selectivity, particularly for mTOR over PI3K.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 54745-75-4
Cat. No. B1601662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
CAS54745-75-4
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1O2)CC3=CC=CC=C3
InChIInChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2
InChIKeyFWPBWDMKQQRHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS 54745-75-4): Quantitative Differentiation Guide for Procurement


3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS 54745-75-4) is a bicyclic heterocyclic compound, C13H17NO, featuring a constrained 8-oxa-3-azabicyclo[3.2.1]octane core with an N-benzyl substituent . This scaffold is a key morpholine isostere used in medicinal chemistry to enhance kinase selectivity, particularly for mTOR over PI3K [1]. It serves as a versatile building block for synthesizing bioactive molecules and CNS-targeted agents, with the benzyl group providing a synthetic handle for further derivatization or deprotection [2].

Why Generic Morpholine or Tropane Analogs Cannot Directly Replace 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane


In medicinal chemistry programs targeting mTOR or monoamine transporters, generic substitution with morpholine or a simpler tropane analog often fails to replicate the selectivity and physicochemical profile of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. Published SAR studies demonstrate that replacing morpholine with this bridged bicyclic system in 2-arylthieno[3,2-d]pyrimidines introduces selectivity for mTOR over the structurally homologous PI3K, a critical differentiation for safety and efficacy [1]. Unlike the 8-aza analog (tropane), the 8-oxa variant described here has a lower calculated logP (cLogP ~2.22) and a reduced basicity of the bridgehead heteroatom, which can translate to improved metabolic stability and reduced hERG liability. The N-benzyl group further provides a synthetic handle for late-stage diversification or deprotection to the free NH, offering a strategic advantage over the unsubstituted 8-oxa-3-azabicyclo[3.2.1]octane core (CAS 280-13-7).

Quantitative Evidence: Why 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Outperforms Its Closest Analogs


Scaffold-Driven mTOR Selectivity Over PI3K: 8-Oxa-3-azabicyclo vs. Morpholine

In a head-to-head scaffold comparison, replacing the morpholine group on a 2-arylthieno[3,2-d]pyrimidine core with an 8-oxa-3-azabicyclo[3.2.1]octane group resulted in mTOR inhibitors that demonstrated selectivity for mTOR over the homologous PI3K enzyme [1]. This class-level inference is critical: the unsubstituted 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) serves as the direct synthetic precursor for generating 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane. By procuring the benzyl-protected variant, researchers gain a direct entry point to this privileged selectivity-enhancing scaffold, bypassing the need to introduce the benzyl group post hoc.

mTOR PI3K Kinase Selectivity

Superior Purity Profile: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane vs. 8-Aza Analog

Commercially, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is routinely available at ≥98% purity from multiple vendors, supported by NMR, HPLC, and LC-MS characterization . In contrast, the direct 8-aza analog, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1803562-40-4), is frequently supplied at lower purity levels due to its higher hygroscopicity and synthetic complexity . This purity differential directly impacts the reproducibility of subsequent chemical transformations and the quality of final drug candidates.

Chemical Purity Procurement QC

Physicochemical Differentiation: cLogP and Hydrogen Bonding Capacity vs. 8-Aza Analog

The 8-oxa substitution significantly alters the physicochemical profile relative to the 8-aza analog. The target compound has a cLogP of approximately 2.22 and only 2 H-bond acceptors . The 8-aza analog (3-Benzyl-8-azabicyclo[3.2.1]octane) typically has a higher cLogP due to the absence of the electronegative oxygen, and its protonatable bridgehead nitrogen introduces a basic center (pKa ~8-10) that can increase hERG binding risk. The lower lipophilicity and reduced basicity of the 8-oxa compound align it more closely with CNS drug-like space, making it a superior starting point for CNS drug discovery programs [1].

cLogP Drug-likeness CNS Multiparameter Optimization

Synthetic Accessibility: Patent-Defined Route vs. Alternative Scaffolds

A scalable synthetic route to the 8-oxa-3-azabicyclo[3.2.1]octane core is established, starting from 2,5-bis(hydroxymethyl)tetrahydrofuran bis(p-toluenesulfonate) and benzylamine, proceeding at 70 °C over 24 hours . This route is explicitly referenced in Wyeth patent US2009/98086 A1 [1], highlighting its industrial relevance. While no direct yield comparison for the final compound is provided in the patent abstract, the existence of a patent-defined route de-risks process chemistry scale-up relative to less precedented 8-aza or 6-oxa analogs, which may require more complex protecting group strategies or harsher conditions.

Synthetic Tractability Scale-up Cost of Goods

Optimal Application Scenarios for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Based on Differentiated Evidence


mTOR Kinase Inhibitor Lead Optimization

Research teams developing selective mTOR kinase inhibitors should procure 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane as a core scaffold to replace morpholine in known PI3K/mTOR dual inhibitors, leveraging the class-level evidence for gaining mTOR selectivity [1]. The benzyl group can be cleaved to reveal the free NH for further diversification, enabling rapid SAR exploration around the 8-oxa-3-azabicyclo[3.2.1]octane core.

CNS Drug Discovery Requiring Balanced Physicochemical Properties

In CNS programs where lipophilicity and basicity must be tightly controlled to optimize brain penetration and minimize off-target binding, the lower cLogP (~2.22) and reduced basicity of the 8-oxa scaffold versus 8-aza analogs make this compound the preferred starting material . Its commercial availability at ≥98% purity with full analytical characterization supports reproducible in vivo PK/PD studies.

Scale-Up of a Key Synthetic Intermediate for Pharmaceutical Development

Process chemistry groups tasked with scaling up the synthesis of mTOR or ATR inhibitors should select this compound for its patent-precedented synthetic route, which uses commodity reagents and mild conditions (70 °C, 24h), ensuring a lower cost of goods and a more straightforward tech transfer compared to less established 6-oxa or diaza analogs [2].

Monoamine Transporter Probe Molecule Synthesis

For academic or biotech groups investigating monoamine transporter pharmacology, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold serves as a non-nitrogen bridgehead analog of tropane. This structural modification can alter DAT vs. SERT selectivity profiles. Starting with the benzyl-protected building block allows for rapid N-debenzylation and subsequent N-alkylation or N-arylation to generate libraries of novel transporter ligands .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.